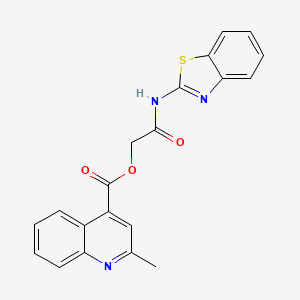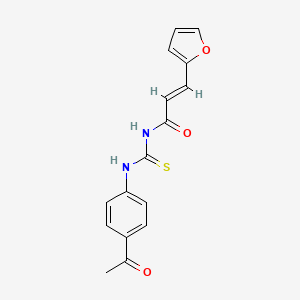
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-(furan-2-yl)acrylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiourea derivatives.
Substitution: Various substituted thiourea compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-urea: Similar structure but with a urea group instead of thiourea.
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-guanidine: Contains a guanidine group, which may alter its reactivity and biological activity.
Uniqueness
1-(4-Acetyl-phenyl)-3-(3-furan-2-yl-acryloyl)-thiourea is unique due to the presence of the thiourea group, which can confer distinct chemical and biological properties compared to its urea and guanidine analogs
特性
CAS番号 |
307331-10-8 |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)12-4-6-13(7-5-12)17-16(22)18-15(20)9-8-14-3-2-10-21-14/h2-10H,1H3,(H2,17,18,20,22)/b9-8+ |
InChIキー |
WHBBJVDCIMXIAD-CMDGGOBGSA-N |
異性体SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
溶解性 |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


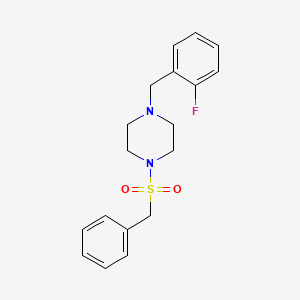
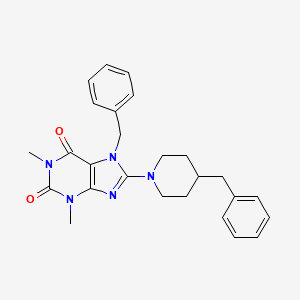

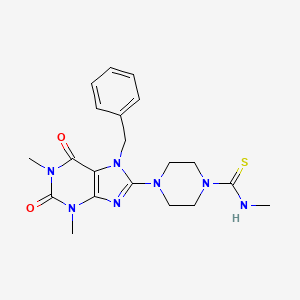
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide](/img/structure/B10882056.png)
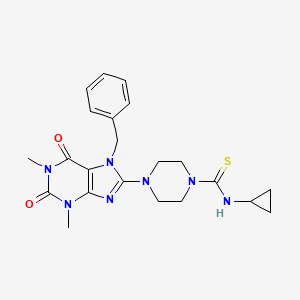
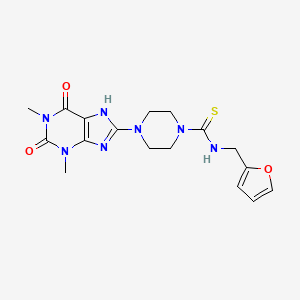
![methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882063.png)
![2-amino-4-[2-(cyanomethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10882064.png)
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)
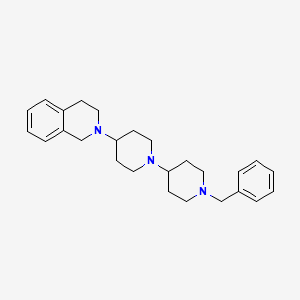
methanone](/img/structure/B10882080.png)
![Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate](/img/structure/B10882081.png)
